molecular formula C8H3BrCl2N2 B1517698 7-Bromo-2,4-dichloroquinazoline CAS No. 959237-68-4

7-Bromo-2,4-dichloroquinazoline

Cat. No.: B1517698
CAS No.: 959237-68-4
M. Wt: 277.93 g/mol
InChI Key: RDCSNKDVAPJWGR-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloroquinazoline typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2,4-dichloroaniline and bromine.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, often involving the use of a strong base (e.g., sodium hydroxide) to facilitate the bromination process.

  • Purification: : The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to achieve high-purity yields suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.

  • Substitution: : Halogen atoms on the quinazoline ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:
  • Oxidation: : Quinazoline-2,4-dione derivatives.

  • Reduction: : Reduced halogenated quinazoline derivatives.

  • Substitution: : Alkylated or arylated quinazoline derivatives.

Scientific Research Applications

7-Bromo-2,4-dichloroquinazoline has found applications in several scientific research areas:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their potential use in pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

  • Industry: : It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 7-Bromo-2,4-dichloroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

7-Bromo-2,4-dichloroquinazoline is compared with other similar compounds, such as:

  • 2,4-Dichloroquinazoline: : Lacks the bromine atom, resulting in different reactivity and biological activity.

  • 7-Bromoquinazoline: : Contains only one halogen atom, leading to distinct chemical properties.

  • 2,4-Dichloro-7-iodoquinazoline: : Similar structure but with iodine instead of bromine, affecting its reactivity and applications.

These compounds share structural similarities but exhibit unique properties and applications due to the presence of different halogen atoms.

Properties

IUPAC Name

7-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSNKDVAPJWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652962
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-68-4
Record name 7-Bromo-2,4-dichloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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